3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 3 and a 1,2,3-triazole moiety at position 3. The triazole is further functionalized with a 3,4-dimethylphenyl group and a methyl substituent.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-4-6-15(8-12(11)2)25-13(3)18(22-24-25)20-21-19(23-28-20)14-5-7-16-17(9-14)27-10-26-16/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPKMRFCAGWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that belongs to the class of oxadiazoles. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.40 g/mol . The structure features a benzodioxole moiety , a triazole ring , and an oxadiazole group , which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.40 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.
Anticancer Properties
Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have reported that the compound exhibits cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines ranged from 10 to 25 µM , indicating significant potential for development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6 levels when administered at doses of 50 mg/kg . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
- Anti-inflammatory Research :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds often disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
- Case Study : A study demonstrated that derivatives of oxadiazole showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer properties:
- Targeting Mechanisms : It is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
- Case Study : In vitro studies have shown that triazole derivatives can inhibit tumor growth in various cancer cell lines by modulating signaling pathways related to cell cycle regulation .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
- Research Findings : A recent study highlighted the ability of oxadiazole derivatives to significantly lower inflammatory markers in animal models .
Neuropharmacology
The unique structural features of this compound suggest potential applications in neuropharmacology:
- Cognitive Enhancement : Preliminary studies indicate that certain derivatives may enhance cognitive function by modulating neurotransmitter systems.
- Case Study : Research has shown that triazole-based compounds can improve memory retention in animal models by increasing acetylcholine levels in the brain .
Psychoactive Properties
Some derivatives have been identified as psychoactive substances:
- Mechanism : These compounds may act on dopamine and serotonin receptors, influencing mood and behavior.
- Regulatory Considerations : Due to their psychoactive nature, these compounds are subject to regulatory scrutiny in many jurisdictions .
Building Blocks in Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthetic Routes : It can be synthesized through various methodologies including cycloaddition reactions and functional group transformations.
- Applications in Drug Development : Its derivatives are explored as potential leads in drug discovery due to their diverse biological activities.
Material Science Applications
Recent studies suggest potential applications in material science:
- Polymeric Materials : The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties such as conductivity and thermal stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
1,2,4-Oxadiazole Derivatives
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (): The oxadiazole core is substituted with a dichlorophenyl group (electron-withdrawing) and an indole moiety. The dichlorophenyl group enhances lipophilicity compared to the dimethylphenyl group in the target .
- 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (): Features a 2-chlorophenyl group (electron-withdrawing) and a 3-methylphenyl-triazole substituent.
Triazole-Functionalized Compounds
- Synthetic 1,2,4-Triazoles (): Derivatives like 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones exhibit antinociceptive and anticancer activities. Key Differences: Thioxo groups in these analogs introduce sulfur-based reactivity, unlike the methyl-substituted triazole in the target compound .
- Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids (): Combine triazole with thiazole and benzoimidazole, offering diverse hydrogen-bonding motifs. Key Differences: The acetamide linker in these compounds provides conformational flexibility, contrasting with the rigid oxadiazole core in the target .
Comparative Data Table
Research Implications
- Electron-Donating Groups : The benzodioxole in the target compound may enhance bioavailability compared to electron-withdrawing substituents (e.g., Cl in ) .
- Triazole Rigidity : The methyl-substituted triazole likely improves metabolic stability over thiol or thioxo analogs () .
- Structural Diversity : Hybrid systems (e.g., ) highlight the versatility of triazole-oxadiazole scaffolds in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
